molecular formula C17H20N2O4S B610806 SFOM-0046 CAS No. 1383607-61-1

SFOM-0046

Cat. No.: B610806
CAS No.: 1383607-61-1
M. Wt: 348.41
InChI Key: BEQRKSLOFGBOPF-UHFFFAOYSA-N
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Description

SFOM-0046 (2-ethylphenyl 4-(3-ethylureido)benzenesulfonate) is a novel small-molecule anticancer agent that induces DNA double-strand breaks (DSBs) by triggering replication stress during the S-phase of the cell cycle .

Properties

CAS No.

1383607-61-1

Molecular Formula

C17H20N2O4S

Molecular Weight

348.41

IUPAC Name

2-Ethylphenyl 4-(3-ethylureido)benzenesulfonate

InChI

InChI=1S/C17H20N2O4S/c1-3-13-7-5-6-8-16(13)23-24(21,22)15-11-9-14(10-12-15)19-17(20)18-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

BEQRKSLOFGBOPF-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC(NCC)=O)C=C1)(OC2=CC=CC=C2CC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SFOM-0046;  SFOM 0046;  SFOM0046; 

Origin of Product

United States

Comparison with Similar Compounds

Key Mechanisms :

  • S-phase arrest: SFOM-0046 induces S-phase accumulation in diverse cancer cell lines (M21 melanoma, HT29 colon adenocarcinoma, HT-1080 fibrosarcoma, HeLa cervical cancer) by stalling replication forks, as confirmed via flow cytometry .
  • DNA repair pathway activation : The drug preferentially activates the ATR-Chk1 signaling cascade, with weaker ATM-Chk2 activation observed in certain cell lines (e.g., HCT116) . Homologous recombination (HR) is the primary DSB repair pathway utilized, evidenced by RAD51 foci co-localization with γ-H2AX .
  • p53 dependency : p53-deficient cells (e.g., HCT116 p53−/−) exhibit heightened sensitivity to this compound, suggesting p53 plays a role in survival mechanisms independent of DDR activation .
  • In vivo efficacy : In chick chorioallantoic membrane (CAM) assays, this compound demonstrates dose-dependent antitumor activity against HT-1080 tumors, reducing tumor size by 47% at 30 µg/egg without significant embryo toxicity .

Comparison with Similar Compounds

Structural Analogs: PUB-SOs Class

This compound belongs to the N-phenyl ureidobenzenesulfonates (PUB-SOs) family, which broadly exhibits antiproliferative activity in micromolar ranges.

Parameter This compound Other PUB-SOs
Structure Features ethyl groups on aromatic rings and a sulfonate bridge . Varied substituents; lacks optimized groups for enhanced solubility/activity.
Mechanism Induces replication stress via S-phase arrest; no direct DNA interaction. General replication stress induction; mechanisms less characterized.
Potency IC₅₀ in low micromolar range; superior antitumor activity in CAM models . Moderate activity; limited in vivo data available.
Selectivity Activates HR repair; minimal NHEJ pathway involvement . Repair pathway activation not thoroughly studied.

Key Differentiator : this compound’s ethyl substituents and sulfonate bridge enhance solubility and target engagement compared to earlier PUB-SOs, enabling robust HR activation and reduced off-target effects .

Functional Analogs: Cisplatin

Cisplatin, a platinum-based chemotherapeutic, serves as a functional comparator due to its DNA damage induction but differs mechanistically.

Parameter This compound Cisplatin
DNA Interaction Indirect; induces replication stress without DNA adducts . Direct; forms intrastrand/interstrand crosslinks, disrupting replication.
DDR Activation Strong ATR-Chk1 activation; cell line-dependent ATM-Chk2 activation . Activates both ATR and ATM pathways due to bulky DNA lesions .
Repair Pathway HR-dependent repair; no DNA-PKcs/NHEJ involvement . Primarily NHEJ repair for crosslink resolution.
Toxicity Low embryo toxicity in CAM assays . High systemic toxicity (nephrotoxicity, myelosuppression).
p53 Dependency p53-deficient cells are more sensitive . Efficacy less dependent on p53 status.

Research Findings and Clinical Implications

  • Combination therapy : this compound synergizes with HR inhibitors (e.g., PARP inhibitors), as HR is its primary repair pathway .
  • Therapeutic window : Dose-dependent efficacy with minimal toxicity in CAM models suggests a favorable safety profile for further development .
  • Resistance mechanisms : p53 proficiency may confer resistance, highlighting the need for biomarker-driven patient stratification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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